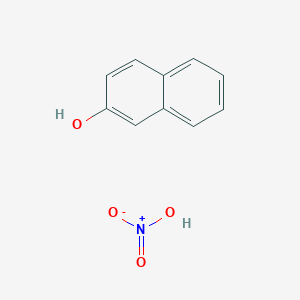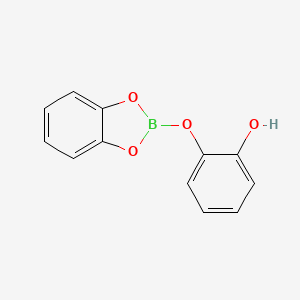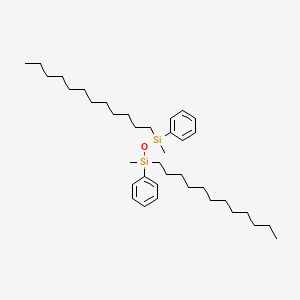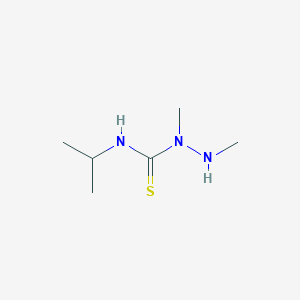![molecular formula C16H18ClNO4 B14369063 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate CAS No. 92570-02-0](/img/structure/B14369063.png)
1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate is a chemical compound known for its unique structure and properties. It belongs to the class of benz[e]indolium salts, which are characterized by their aromatic indole ring fused with a benzene ring. The compound is often used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate typically involves the reaction of 1,1,2,3-tetramethyl-1H-benz[e]indole with perchloric acid. The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Análisis De Reacciones Químicas
1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include perchloric acid, sodium borohydride, and various oxidizing agents. The major products formed depend on the type of reaction and the conditions applied.
Aplicaciones Científicas De Investigación
1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, aiding in the formation of complex molecules.
Biology: The compound is utilized in the development of fluorescent probes for imaging biological processes.
Medicine: Research has explored its potential in drug development, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate involves its interaction with molecular targets through its aromatic structure. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction often leads to changes in cellular pathways, influencing various biological processes .
Comparación Con Compuestos Similares
1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate can be compared with other benz[e]indolium derivatives, such as:
- 1,1,2,3-Tetramethyl-1H-benz[e]indolium iodide
- 1,1,2-Trimethyl-1H-benzo[e]indole
- 3-ethyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide
These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its perchlorate anion, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
92570-02-0 |
|---|---|
Fórmula molecular |
C16H18ClNO4 |
Peso molecular |
323.77 g/mol |
Nombre IUPAC |
1,1,2,3-tetramethylbenzo[e]indol-3-ium;perchlorate |
InChI |
InChI=1S/C16H18N.ClHO4/c1-11-16(2,3)15-13-8-6-5-7-12(13)9-10-14(15)17(11)4;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
XPZFEWOUOPIAMY-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)

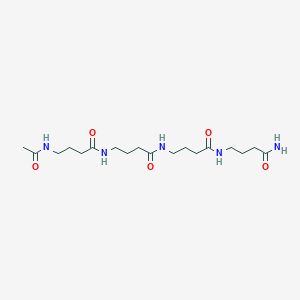

![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)

